1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole
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Overview
Description
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole is a synthetic organic compound with the molecular formula C21H22BrNO and a molecular weight of 384.31 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a pyrrole ring substituted with a hexyl group, a bromine atom, and a naphthoyl group.
Preparation Methods
The synthesis of 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which is then functionalized with a hexyl group and a bromine atom.
Reaction Conditions: The bromination of the pyrrole ring is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position.
Chemical Reactions Analysis
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The naphthoyl group can participate in coupling reactions, forming larger, more complex molecules.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Mechanism of Action
The mechanism of action of 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole involves its interaction with specific molecular targets. The bromine atom and naphthoyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole can be compared with other similar compounds, such as:
1-Hexyl-2-chloro-4-(1-naphthoyl)pyrrole: Similar structure but with a chlorine atom instead of bromine.
1-Hexyl-2-bromo-4-(2-naphthoyl)pyrrole: Similar structure but with the naphthoyl group attached at a different position on the naphthalene ring.
1-Hexyl-2-bromo-4-(1-benzoyl)pyrrole: Similar structure but with a benzoyl group instead of a naphthoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Properties
CAS No. |
1346599-70-9 |
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Molecular Formula |
C21H22BrNO |
Molecular Weight |
384.317 |
IUPAC Name |
(5-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-4-7-13-23-15-17(14-20(23)22)21(24)19-12-8-10-16-9-5-6-11-18(16)19/h5-6,8-12,14-15H,2-4,7,13H2,1H3 |
InChI Key |
ACYOUYILTQRHQD-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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